2-(2-Phenyl-thiazol-4-yl)-ethylamine

説明

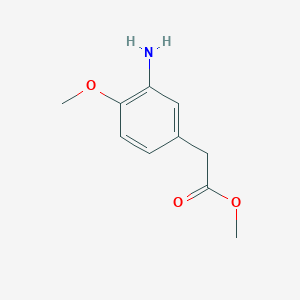

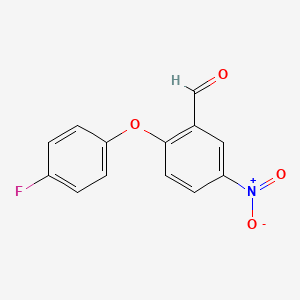

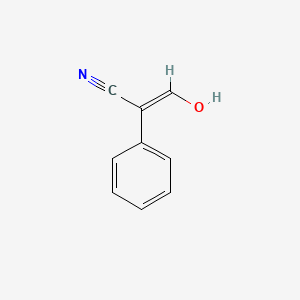

2-(2-Phenyl-thiazol-4-yl)-ethylamine, also known as PTEA, is an organic compound with the molecular formula C10H11N2S. It is a colorless solid with a melting point of 132-134 °C. PTEA is used in a variety of scientific research applications, including the synthesis of other compounds, biochemical and physiological effects, and laboratory experiments.

科学的研究の応用

Antitrypanosomal Applications

2-(2-Phenyl-thiazol-4-yl)-ethylamine demonstrates promising potential as an antitrypanosomal agent, particularly in the treatment of sleeping sickness. Statistical models and analyses indicate that molecular fingerprints such as N-piperidinyl and 2-fluorophenyl functions contribute to higher antitrypanosomal activity, while chlorophenyl moieties and unsaturated nitrogen atoms are associated with lower activity. This research is foundational in designing new antitrypanosomal agents with enhanced activity (Amin et al., 2017).

Antihistamine Activity

Thiazole derivatives, including this compound, have been studied for their H1-antihistamine activity. The relationship between their chromatographic data and biological activity has been explored, demonstrating potential applications in predicting the pharmacological activity of new drug candidates (Brzezińska et al., 2003).

Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer properties of thiazole compounds. These include investigations into their effectiveness against bacterial strains such as Escherichia coli and Xanthomonas citri, as well as their antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. Additionally, thiazole compounds have been tested for their anticancer activity, particularly against breast cancer cells, demonstrating promising results (Wardkhan et al., 2008).

Pharmaceutical Synthesis

The synthesis and transformations of various thiazole derivatives, including those related to this compound, have been extensively studied. These research efforts focus on developing new synthetic routes and characterizing the resulting compounds, which are vital for further pharmaceutical applications (Eliazyan et al., 2013).

Electroluminescent Devices

Research into benzothiazole derivatives has highlighted theirpotential applications in the field of electroluminescence. These compounds, which include variations of this compound, have been utilized in the fabrication of electroluminescent devices. Studies demonstrate the efficient green-emitting properties of these compounds in solutions, suggesting their use in the development of advanced luminescent materials (Fu et al., 2009).

DNA Binding and Antimicrobial Activity

Novel thiazole derivatives have been synthesized and evaluated for their ability to bind DNA and exhibit antimicrobial activities. This research explores the potential of these compounds, including this compound derivatives, as therapeutic agents, particularly in the treatment of microbial infections and as DNA-targeting drugs (Farghaly et al., 2020).

Corrosion Inhibition

Imidazoline derivatives, closely related to the thiazole family, have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. These studies contribute to the understanding of the protective properties of thiazole derivatives in industrial applications, offering insights into their potential use in corrosion prevention (Zhang et al., 2015).

将来の方向性

The results of studies involving “2-(2-Phenyl-thiazol-4-yl)-ethylamine” are valuable in terms of the synthesis of hybrid molecules and cytotoxic evaluations . These can be useful for future investigations about the design of novel pyridopyrimidinone-thiazole hybrids possessing better cytotoxic activities .

特性

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISTXXCPQIZSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)